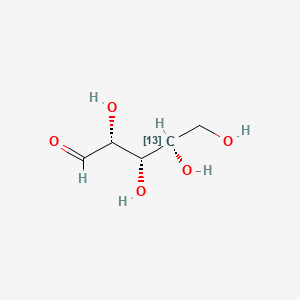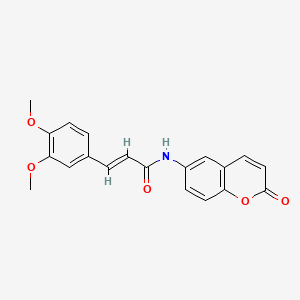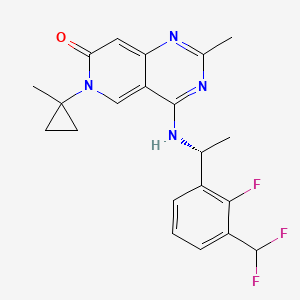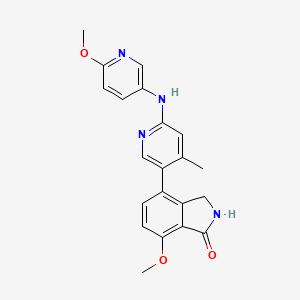
17beta-Estradiol sulfate-d5 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 17-alpha-ester involves several synthetic routes. One common method includes the esterification of 17-alpha, 21-dihydroxy steroid compounds. The process typically involves dissolving the raw material in a cyclic ester solvent such as dioxane, followed by the addition of an ester and a catalyst like p-toluenesulfonic acid. The reaction is carried out under controlled conditions to form the cyclic ester, which is then hydrolyzed to yield the 17-alpha-ester .
Industrial Production Methods
Industrial production of 17-alpha-ester often employs large-scale esterification processes. The raw materials are dissolved in suitable solvents, and the reaction is catalyzed using acids. The reaction mixture is then subjected to hydrolysis, followed by purification steps to isolate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
Compound 17 undergoes various chemical reactions, including:
Oxidation: The 17-alpha-hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the 17-alpha-ketone back to the hydroxy form.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various steroidal derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds.
科学的研究の応用
Compound 17 has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex steroidal structures.
Biology: Used in the study of steroid metabolism and hormone regulation.
Medicine: It is a precursor in the synthesis of corticosteroids and other therapeutic agents.
Industry: Employed in the production of steroid-based pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of 17-alpha-ester involves its interaction with specific molecular targets, primarily steroid receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.
類似化合物との比較
Similar Compounds
Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its immunosuppressive effects.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive properties.
Uniqueness
Compound 17 is unique due to its specific 17-alpha-hydroxy structure, which allows for selective modifications and applications in drug synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the pharmaceutical industry.
特性
分子式 |
C18H23NaO5S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D; |
InChIキー |
LMJQCTISQYSLPF-ZWAABPKCSA-M |
異性体SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+] |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


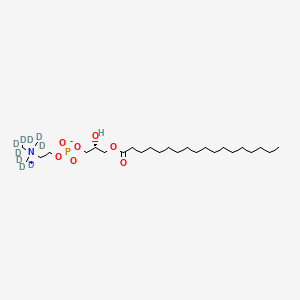
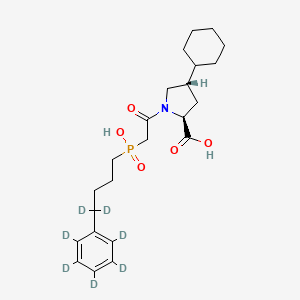


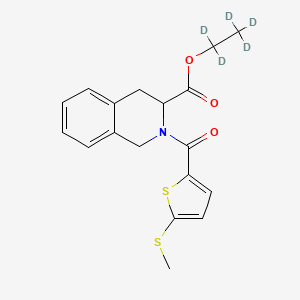

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
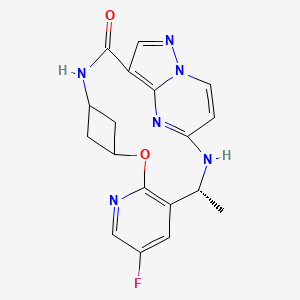
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
